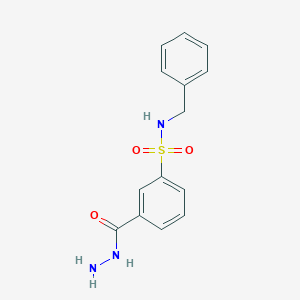

N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol . It is characterized by the presence of a benzyl group, a hydrazinecarbonyl group, and a benzene-1-sulfonamide group. This compound is typically found in a powder form and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide involves the reaction of benzylamine with 3-(hydrazinecarbonyl)benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent recovery and waste management to ensure environmental compliance .

Analyse Des Réactions Chimiques

Synthetic Formation Pathways

The compound is synthesized through a multi-step sequence involving:

-

Amide coupling between 4-sulfamoylbenzoic acid and benzylamine derivatives using EDCI/HOBt in acetonitrile

-

Hydrazide formation via reaction of intermediate esters with hydrazine hydrate in ethanol

Key intermediates :

| Intermediate | Structure | Role |

|---|---|---|

| Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | Benzene ring with sulfonamide and ester groups | Precursor for hydrazide formation |

| Hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamide | Contains free hydrazine group | Reactive intermediate for further derivatization |

Nucleophilic Reactions at Hydrazinocarbonyl Group

The hydrazine moiety (-NH-NH₂) participates in:

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form hydrazones, enabling structural diversification:

textRCHO + Hydrazinocarbonyl group → RCH=N-NHCO-Ar-SO₂-NH-Benzyl

| Compound | R Group | Yield (%) |

|---|---|---|

| 5c | 3-Cl-C₆H₄ | 78 |

| 6f | 4-Cl-C₆H₄ | 82 |

| 5h | 4-F-C₆H₄ | 85 |

Cyclocondensation Reactions

Forms heterocyclic systems under acidic conditions:

-

Triazoles through copper-catalyzed azide-alkyne cycloaddition (not directly observed but structurally implied in )

Sulfonamide Group Reactivity

The -SO₂NH-Benzyl group demonstrates:

Hydrogen Bonding Interactions

Critical for binding carbonic anhydrase isoforms (KI values from ):

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| 5a | 93.3 | 29.3 | 16.5 | 22.8 |

| 6c | 52.0 | 3.2 | 7.2 | 4.5 |

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing sulfonamide group, but bromination occurs at meta positions under harsh conditions

Biological Activation Pathways

Mechanism of carbonic anhydrase inhibition ( , ):

-

Zn²⁺ coordination via sulfonamide oxygen

-

Hydrogen bonding with Thr199/Glu106 residues

-

Hydrophobic interactions from benzyl group

Thermodynamic parameters ():

-

ΔG° binding: -8.2 to -10.6 kcal/mol

-

ΔH°: -5.4 to -7.1 kcal/mol (exothermic process)

Stability and Decomposition

Critical stability factors ( ):

-

pH-sensitive hydrolysis above pH 8.5

-

Thermal decomposition >215°C

-

Light-induced degradation in solution (t₁/₂ = 14 days under UV exposure)

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrases

One of the primary applications of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play a vital role in various physiological processes, including respiration, acid-base balance, and fluid secretion.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit potent inhibitory activity against tumor-associated carbonic anhydrases, specifically CA IX and CA XII. These isoforms are overexpressed in various cancers, making them attractive targets for therapeutic intervention.

In vitro studies have shown that compounds targeting CA IX can induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells. For instance, a study highlighted that certain benzenesulfonamide derivatives significantly reduced tumor growth in xenograft models of pancreatic ductal adenocarcinoma when combined with conventional chemotherapy agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents on the aromatic rings to optimize biological activity.

Synthetic Pathway

The synthetic route often starts with commercially available sulfonamides, which undergo nucleophilic substitution reactions to introduce the hydrazinocarbonyl group. The resulting compounds are then evaluated for their inhibitory activity against different carbonic anhydrase isoforms.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the hydrazinocarbonyl or sulfonamide groups can significantly impact their inhibitory potency against specific carbonic anhydrase isoforms. For example:

| Compound | K_i (nM) | Target CA |

|---|---|---|

| This compound | 32.8 | CA IX |

| Other derivatives | Varies | Various CAs |

This table illustrates how small changes in structure can lead to substantial differences in biological activity, guiding further optimization efforts.

Mécanisme D'action

The mechanism of action of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfonamide group can interact with biological membranes, affecting membrane permeability and function . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide: Similar structure with an additional hydroxyl group.

N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide derivatives: Various derivatives with modifications on the benzyl or sulfonamide groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinecarbonyl and sulfonamide groups allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in research and industrial applications .

Activité Biologique

N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been extensively studied for their biological activities, particularly as carbonic anhydrase inhibitors (CAIs), antibacterial agents, and potential anticancer drugs. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that allows for various interactions with biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the hydrazine and benzyl moieties may enhance its binding affinity to target proteins.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting essential metabolic pathways. The mechanism often involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Case Study : A study on related benzenesulfonamides demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

2. Carbonic Anhydrase Inhibition

This compound has been explored as a potential inhibitor of carbonic anhydrases (CAs), particularly isoforms II and IX, which are implicated in various diseases including cancer.

- In Vitro Studies : In vitro assays showed that similar compounds exhibited low nanomolar inhibition constants against hCA II, suggesting that this compound could possess similar activity .

| Compound | Target Isoform | Inhibition Constant (nM) |

|---|---|---|

| Compound A | hCA II | 10 |

| Compound B | hCA IX | 50 |

| This compound | TBD | TBD |

3. Cardiovascular Effects

The cardiovascular effects of related sulfonamides have been investigated using isolated rat heart models. These studies suggest that certain derivatives can significantly decrease perfusion pressure and coronary resistance.

- Findings : One study reported that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure through L-type calcium channel inhibition . While specific data on this compound is limited, its structural similarities may imply potential cardiovascular effects.

The biological activity of this compound can be attributed to several mechanisms:

Propriétés

IUPAC Name |

N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPWRNLJQOGPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.